molecular formula C25H25ClN2O2 B13769525 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride CAS No. 66147-38-4

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride

Cat. No.: B13769525
CAS No.: 66147-38-4
M. Wt: 420.9 g/mol
InChI Key: YAVSBLOQAJTDGP-UHFFFAOYSA-N
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Description

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase II. This makes it a promising candidate for anticancer therapy, particularly in cases where other acridine derivatives may be less effective .

Properties

CAS No.

66147-38-4

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride

InChI

InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H

InChI Key

YAVSBLOQAJTDGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-]

Origin of Product

United States

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